molecular formula C15H18N4O3S2 B7016808 5-acetyl-N-(5-cyclopropyl-1H-pyrazol-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide

5-acetyl-N-(5-cyclopropyl-1H-pyrazol-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide

Cat. No.: B7016808
M. Wt: 366.5 g/mol
InChI Key: RTTDFRBJMVUGLN-UHFFFAOYSA-N
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Description

The compound 5-acetyl-N-(5-cyclopropyl-1H-pyrazol-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide is a complex organic molecule featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-N-(5-cyclopropyl-1H-pyrazol-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide typically involves multi-step organic reactions:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Construction of the Thieno[3,2-c]pyridine Core: This step involves the formation of the thieno[3,2-c]pyridine ring system, which can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thieno[3,2-c]pyridine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The final step involves the acetylation of the pyrazole nitrogen using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, sulfonyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is of significant interest. It may exhibit various biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it could interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-acetyl-N-(5-cyclopropyl-1H-pyrazol-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The pyrazole and thieno[3,2-c]pyridine rings may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-N-(5-cyclopropyl-1H-pyrazol-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    5-acetyl-N-(5-cyclopropyl-1H-pyrazol-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-thiol: Contains a thiol group instead of a sulfonamide.

Uniqueness

The presence of the sulfonamide group in 5-acetyl-N-(5-cyclopropyl-1H-pyrazol-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide distinguishes it from similar compounds. Sulfonamides are known for their ability to interact with a wide range of biological targets, making this compound particularly versatile in medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5-acetyl-N-(5-cyclopropyl-1H-pyrazol-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-9(20)19-5-4-13-11(8-19)6-14(23-13)24(21,22)18-12-7-16-17-15(12)10-2-3-10/h6-7,10,18H,2-5,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTDFRBJMVUGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(S2)S(=O)(=O)NC3=C(NN=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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